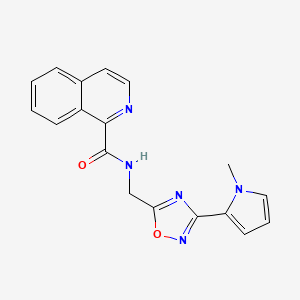
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide is a useful research compound. Its molecular formula is C18H15N5O2 and its molecular weight is 333.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline-1-carboxamide is a complex organic compound that has garnered attention in various fields of biological research due to its unique structural features and potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a combination of an isoquinoline moiety and an oxadiazole ring, which are known for their diverse biological activities. The presence of the pyrrole group enhances its potential interactions within biological systems.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H16N4O2 |
| Molecular Weight | 284.32 g/mol |
| CAS Number | 2034550-30-4 |
Anticancer Activity
Research indicates that compounds similar to N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoquinoline have shown significant anticancer properties. For instance, derivatives with oxadiazole structures have been reported to inhibit the growth of various cancer cell lines. Studies have demonstrated that such compounds can act by inducing apoptosis and inhibiting cell proliferation.
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Analogous compounds have exhibited activity against bacteria and fungi, making them candidates for further investigation in treating infectious diseases. For example, related oxadiazole derivatives have shown promising activity against resistant strains of bacteria.
The biological mechanisms underlying the activity of this compound include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : It is suggested that these compounds may interfere with pathways such as the PI3K/Akt pathway, which is crucial in cell survival and proliferation.
Study 1: Anticancer Efficacy
A study investigated the effects of an oxadiazole-containing isoquinoline on A549 lung cancer cells. The compound demonstrated an IC50 value of approximately 5 µM, indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis via caspase activation.
Study 2: Antimicrobial Assessment
Another study evaluated the antimicrobial effects of related oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 32–128 µg/mL, suggesting significant antimicrobial potential.
Propriétés
IUPAC Name |
N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-23-10-4-7-14(23)17-21-15(25-22-17)11-20-18(24)16-13-6-3-2-5-12(13)8-9-19-16/h2-10H,11H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARHFNVUNVOXCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=NC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













